molecular formula C8H19NO2 B13061269 2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol

2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol

Cat. No.: B13061269
M. Wt: 161.24 g/mol
InChI Key: QGHQUFQGBWVBCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol is an organic compound with the molecular formula C8H19NO2. It is a secondary amine with an ethoxyethanol backbone, often used as an intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol typically involves the reaction of butan-2-amine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    2-{2-[(Ethylamino)ethoxy]ethan-1-ol: Similar structure but with an ethyl group instead of butan-2-yl.

    2-{2-[(Methylamino)ethoxy]ethan-1-ol: Contains a methyl group instead of butan-2-yl.

    2-{2-[(Propylamino)ethoxy]ethan-1-ol: Contains a propyl group instead of butan-2-yl.

Uniqueness

2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol is unique due to its specific butan-2-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

2-[2-(butan-2-ylamino)ethoxy]ethanol

InChI

InChI=1S/C8H19NO2/c1-3-8(2)9-4-6-11-7-5-10/h8-10H,3-7H2,1-2H3

InChI Key

QGHQUFQGBWVBCH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.